molecular formula C14H28O2 B3053586 1-Undecanol, propionate CAS No. 5458-33-3

1-Undecanol, propionate

Cat. No.: B3053586
CAS No.: 5458-33-3
M. Wt: 228.37 g/mol
InChI Key: YYOMLCJPYHLLRY-UHFFFAOYSA-N
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Description

1-Undecanol, propionate is an ester compound formed from the reaction between 1-undecanol and propionic acid. It is a colorless, water-insoluble liquid with a pleasant odor. This compound is used in various applications, including as a fragrance ingredient and in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Undecanol, propionate can be synthesized through the esterification reaction between 1-undecanol and propionic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to obtain the desired ester compound.

Chemical Reactions Analysis

Types of Reactions

1-Undecanol, propionate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 1-undecanol and propionic acid in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol and propionic acid using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)

    Reduction: Lithium aluminum hydride, ether solvent

    Transesterification: Alcohol, acid or base catalyst (e.g., sulfuric acid, sodium methoxide)

Major Products Formed

    Hydrolysis: 1-Undecanol and propionic acid

    Reduction: 1-Undecanol and propionic acid

    Transesterification: Different esters depending on the alcohol used

Scientific Research Applications

1-Undecanol, propionate has various scientific research applications, including:

    Chemistry: Used as a starting material in the synthesis of other chemical compounds and as a solvent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Used in the production of fragrances, flavors, and other consumer products.

Mechanism of Action

The mechanism of action of 1-undecanol, propionate involves its interaction with biological membranes and enzymes. The ester can be hydrolyzed by esterases in the body to release 1-undecanol and propionic acid, which can then exert their effects on various molecular targets and pathways. The alcohol and acid components can interact with cell membranes, proteins, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

1-Undecanol, propionate can be compared with other similar ester compounds, such as:

    1-Decanol, propionate: Similar structure but with a shorter carbon chain, leading to different physical and chemical properties.

    1-Dodecanol, propionate: Similar structure but with a longer carbon chain, resulting in different solubility and reactivity.

    1-Undecanol, acetate: Similar structure but with a different acid component, leading to different chemical reactivity and applications.

The uniqueness of this compound lies in its specific combination of 1-undecanol and propionic acid, which imparts distinct physical, chemical, and biological properties compared to other ester compounds.

Properties

IUPAC Name

undecyl propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-12-13-16-14(15)4-2/h3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOMLCJPYHLLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60969826
Record name Undecyl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60969826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5458-33-3
Record name 1-Undecanol, propionate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Undecyl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60969826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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